Methyl (1R,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylate;hydrochloride
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Overview
Description
Methyl (1R,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylate;hydrochloride is a compound of significant interest in various scientific fields due to its unique chemical structure and diverse potential applications. The compound is characterized by a cyclopropane ring with a methyl ester, an amino group, and a hydrochloride salt, making it a versatile molecule in both synthesis and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1R,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylate;hydrochloride involves several key steps:
Formation of the Cyclopropane Ring: The cyclopropane ring is typically formed through a Simmons-Smith reaction, where a zinc-copper couple is used to cyclopropanate an olefin precursor.
Functional Group Addition: Subsequent steps involve the addition of a methyl ester and an amino group through nucleophilic substitution reactions. Protective groups may be employed to ensure selectivity.
Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is optimized for scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. Key considerations include the use of catalysts to minimize side reactions and purification techniques such as crystallization to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions where the amino group may be converted to a nitro or oxime derivative.
Reduction: Reduction of the ester group to a corresponding alcohol is possible using agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with various substituents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases.
Major Products Formed:
Oxidized Derivatives: Nitroso or hydroxylamine compounds.
Reduced Derivatives: Alcohols or amines.
Substituted Derivatives: Various substituted cyclopropanes depending on the reagents used.
Scientific Research Applications
Chemistry: Methyl (1R,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylate;hydrochloride serves as an important intermediate in the synthesis of more complex molecules, offering a versatile scaffold for the development of new chemical entities.
Biology: Its unique structure allows it to act as a building block in the synthesis of biologically active molecules, potentially leading to the discovery of novel pharmaceuticals.
Medicine: Investigations into its pharmacological properties suggest potential roles in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Used in the production of specialty chemicals and advanced materials, providing unique properties that improve product performance.
Mechanism of Action
The exact mechanism of action of Methyl (1R,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylate;hydrochloride depends on its specific application. the compound's effects are often mediated through interactions with molecular targets such as enzymes or receptors. The cyclopropane ring provides a rigid structure that can mimic or inhibit natural substrates, while the amino and ester groups facilitate binding interactions.
Comparison with Similar Compounds
Methyl (1S,2R)-1-amino-2-propan-2-ylcyclopropane-1-carboxylate;hydrochloride: Similar structure but different stereochemistry.
Cyclopropane-1-carboxylic acid derivatives: Varying functional groups attached to the cyclopropane ring.
Propan-2-ylamines: Lacking the cyclopropane ring but similar functional groups.
Uniqueness: The unique stereochemistry of Methyl (1R,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylate;hydrochloride sets it apart, influencing its reactivity and interactions with biological targets. This stereochemistry can impart specific binding affinities and selectivities, enhancing its utility in various applications.
Properties
IUPAC Name |
methyl (1R,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-5(2)6-4-8(6,9)7(10)11-3;/h5-6H,4,9H2,1-3H3;1H/t6-,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWIJWMASXSZAO-QDOHZIMISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC1(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@@]1(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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